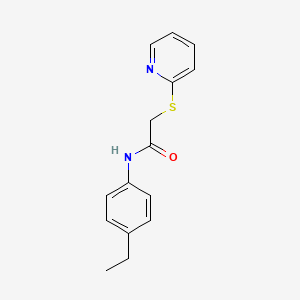

N-(4-ethylphenyl)-2-pyridin-2-ylsulfanylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-2-12-6-8-13(9-7-12)17-14(18)11-19-15-5-3-4-10-16-15/h3-10H,2,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWUPGXLONMZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350604 | |

| Record name | ST4014630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5792-16-5 | |

| Record name | ST4014630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Ethylphenyl 2 Pyridin 2 Ylsulfanylacetamide

Retrosynthetic Analysis and Strategic Design for N-(4-ethylphenyl)-2-pyridin-2-ylsulfanylacetamide Construction

The retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical approach involves the disconnection of the amide bond, leading to 4-ethylaniline and 2-(pyridin-2-ylthio)acetic acid. This strategy is based on the robust and widely utilized amide bond formation reaction. A second viable disconnection is at the sulfide linkage, yielding 2-mercaptopyridine and N-(4-ethylphenyl)-2-haloacetamide (e.g., 2-chloro-N-(4-ethylphenyl)acetamide). This approach relies on a nucleophilic substitution reaction where the sulfur atom of 2-mercaptopyridine attacks the electrophilic carbon of the haloacetamide. Both strategies offer feasible pathways to the target molecule, with the choice often depending on the availability and reactivity of the starting materials.

Optimized Chemical Synthesis Routes for this compound

Based on the retrosynthetic analysis, a common and efficient route for the synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 2-chloro-N-(4-ethylphenyl)acetamide. This is typically achieved by reacting 4-ethylaniline with chloroacetyl chloride in the presence of a base. The subsequent step involves the reaction of this intermediate with 2-mercaptopyridine to form the final product.

Stepwise Reaction Mechanisms and Key Intermediates

The synthesis commences with the acylation of 4-ethylaniline. In this step, the lone pair of electrons on the nitrogen atom of 4-ethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base, such as triethylamine or an aqueous solution of sodium acetate, to yield the intermediate, 2-chloro-N-(4-ethylphenyl)acetamide.

The second step is a nucleophilic substitution reaction. 2-mercaptopyridine, in the presence of a base like potassium carbonate or sodium hydroxide, is deprotonated to form the more nucleophilic thiolate anion. This thiolate then attacks the carbon atom bearing the chlorine in 2-chloro-N-(4-ethylphenyl)acetamide, displacing the chloride ion via an SN2 mechanism to form the desired this compound.

Key Intermediates:

4-ethylaniline

Chloroacetyl chloride

2-chloro-N-(4-ethylphenyl)acetamide

2-mercaptopyridine

Catalytic Systems and Reaction Condition Optimization

The initial acylation reaction is often carried out in an inert solvent like dichloromethane or glacial acetic acid at room temperature or under ice-cooling to control the exothermic nature of the reaction. While not strictly catalytic, the use of a base is crucial for scavenging the HCl generated during the reaction.

The subsequent nucleophilic substitution reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. The reaction can be facilitated by heating to increase the reaction rate. While this specific reaction is often base-mediated rather than catalytically driven, phase-transfer catalysts could potentially be employed to enhance the reaction between the aqueous and organic phases if a biphasic system is used.

Advanced Purification and Isolation Techniques for this compound

Following the synthesis, the crude product is typically isolated by pouring the reaction mixture into cold water, which causes the product to precipitate. The solid can then be collected by filtration. For further purification, recrystallization from a suitable solvent such as ethanol is a common and effective method. Purity can be assessed using techniques like thin-layer chromatography (TLC) to ensure the absence of starting materials and byproducts. Column chromatography on silica gel can also be employed for more rigorous purification if necessary.

Structural Elucidation and Purity Assessment of this compound

The structural integrity and purity of the synthesized this compound are confirmed through various spectroscopic methods.

Spectroscopic Characterization (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons from both the ethylphenyl and pyridine (B92270) rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amide (N-H) proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the ethyl group carbons, the aromatic carbons of both ring systems, the methylene carbon, and the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A strong absorption around 1660 cm⁻¹ corresponds to the C=O stretching of the amide. The N-H stretching vibration is expected to appear as a broad band in the region of 3300-3100 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would also be present.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula of this compound.

Below is a table summarizing the expected spectroscopic data based on analogous compounds.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals for ethyl protons, aromatic protons (ethylphenyl and pyridine rings), a singlet for -CH₂- protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals for ethyl carbons, aromatic carbons, methylene carbon, and a carbonyl carbon. |

| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1660 (C=O stretch). |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. |

Chromatographic and Other Analytical Methods for Purity Determination

The determination of purity for this compound is a critical step to ensure the reliability of biological and chemical studies. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a fundamental and rapid technique for monitoring the progress of a reaction and assessing the purity of the final product. Different solvent systems, typically combinations of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, would be tested to achieve optimal separation of the target compound from any starting materials, byproducts, or impurities. The spots can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. A gradient elution method, where the proportion of the organic solvent is increased over time, would likely provide the best resolution. Purity is determined by integrating the peak area of the target compound relative to the total peak area.

Spectroscopic and Other Analytical Methods:

A suite of spectroscopic and analytical techniques is essential for the structural confirmation and purity assessment of this compound.

| Analytical Technique | Expected Observations and Purpose |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify the presence of key functional groups. Expected characteristic peaks would include N-H stretching of the amide, C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information on the number and environment of protons. The spectrum would show distinct signals for the aromatic protons on the ethylphenyl and pyridinyl rings, the methylene protons of the acetamide (B32628) linker, and the ethyl group protons (a quartet and a triplet). ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would confirm the expected mass. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. |

| Elemental Analysis | Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages should align with the calculated theoretical values for the molecular formula C₁₅H₁₆N₂OS. |

| Single-Crystal X-ray Diffraction | If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry. It also serves as an absolute measure of purity for the crystalline sample. |

Design and Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how modifications to a chemical structure affect its biological activity. For this compound, a systematic approach to derivatization would involve modifications at three key regions: the phenyl substituent, the pyridinyl ring, and the acetamide linker with its sulfanyl bridge.

Systematic Modification of the Phenyl Substituent (e.g., ethyl vs. methyl)

The 4-ethylphenyl group offers a prime target for modification to explore the impact of substituent size, lipophilicity, and electronic properties on biological activity.

Alkyl Chain Homologation and Isomerization: A series of analogues could be synthesized by replacing the ethyl group with other alkyl groups of varying lengths and branching (e.g., methyl, propyl, isopropyl, butyl, tert-butyl). This would allow for an investigation into how the size and shape of the substituent in the para position of the phenyl ring influence activity.

Electronic Modifications: Introducing electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., chloro, fluoro, nitro) groups at the para position would probe the importance of electronic effects on the phenyl ring for biological interactions.

Positional Isomerism: Moving the ethyl group (or other substituents) to the ortho or meta positions of the phenyl ring would provide insights into the spatial requirements of the binding pocket.

| Phenyl Substituent Modification | Rationale for SAR Studies |

| Ethyl to Methyl | Investigates the effect of a smaller, less lipophilic group. |

| Ethyl to Isopropyl/tert-Butyl | Explores the impact of increased steric bulk. |

| Introduction of Halogens (F, Cl, Br) | Modifies electronic properties and can enhance binding through halogen bonding. |

| Introduction of Methoxy/Hydroxy groups | Introduces potential hydrogen bond donor/acceptor capabilities. |

Exploration of Pyridinyl Ring Positional Isomers and Substitutions

The pyridine ring is another critical component for modification, as its nitrogen atom can act as a hydrogen bond acceptor and its aromatic system can participate in π-stacking interactions.

Positional Isomerism of the Sulfanyl Group: The sulfanyl linker is attached at the 2-position of the pyridine ring. Synthesizing the 3- and 4-pyridinyl isomers would reveal the optimal positioning of the pyridine nitrogen for biological activity.

Substitution on the Pyridine Ring: Introducing small substituents (e.g., methyl, chloro, methoxy) at various positions on the pyridine ring would fine-tune its electronic properties and steric profile. For instance, a substituent at the 6-position could influence the orientation of the pyridinyl ring relative to the rest of the molecule.

| Pyridinyl Ring Modification | Rationale for SAR Studies |

| 2-ylsulfanyl to 3-ylsulfanyl | Alters the position of the nitrogen atom and its potential for hydrogen bonding. |

| 2-ylsulfanyl to 4-ylsulfanyl | Further explores the spatial requirements of the nitrogen's interaction. |

| Substitution with small alkyl or halogen groups | Modifies the electronic and steric properties of the pyridine ring. |

Variations at the Acetamide Linker and Sulfanyl Bridge

Linker Homologation: The length of the linker could be extended or shortened by synthesizing propionamide or formamide analogues, respectively. This would alter the distance and relative orientation between the phenyl and pyridinyl moieties.

Modification of the Sulfanyl Bridge: The sulfur atom could be oxidized to a sulfoxide (SO) or a sulfone (SO₂). This would significantly change the geometry and electronic properties of the linker, introducing a hydrogen bond acceptor and increasing polarity.

Replacement of the Sulfur Atom: Replacing the sulfur with an oxygen (ether linkage) or a nitrogen (amino linkage) would create fundamentally different linker geometries and chemical properties, providing valuable SAR data.

| Linker and Bridge Modification | Rationale for SAR Studies |

| Acetamide to Propionamide | Increases the length and flexibility of the linker. |

| **Sulfanyl (S) to Sulfoxide (SO) or Sulfone (SO₂) ** | Increases polarity and introduces hydrogen bond accepting capabilities. |

| Sulfanyl to Ether (O) or Amino (NH) linkage | Explores the impact of different heteroatoms on conformation and binding. |

By systematically synthesizing and evaluating these analogues, a comprehensive SAR profile for this compound can be developed, guiding the design of more potent and selective compounds.

Molecular Mechanisms and Pre Clinical Biological Activities of N 4 Ethylphenyl 2 Pyridin 2 Ylsulfanylacetamide

In Vitro Target Identification and Biochemical Validation of N-(4-ethylphenyl)-2-pyridin-2-ylsulfanylacetamide

Enzymatic Inhibition/Activation Assays and Kinetic Characterization

No studies were identified that investigated the inhibitory or activating effects of this compound on specific enzymes, such as p38 MAP kinase, or its general enzyme inhibitory profile.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

There is no available data on the binding affinity or functional activity (e.g., agonism or antagonism) of this compound at any receptors, including adenosine receptors.

Investigation of Protein-Protein Interaction Modulation

Research on the ability of this compound to modulate protein-protein interactions has not been published.

Cellular Pharmacodynamics and Pathway Modulation by this compound

Cell-Based Assays for Functional Activity and Efficacy

No in vitro studies assessing the antioxidant, antibacterial, or anthelmintic properties of this compound have been found in the public domain.

Analysis of Intracellular Signal Transduction Cascades

There is no information available regarding the effects of this compound on intracellular signaling pathways.

Gene Expression Profiling and Transcriptomic Analysis in Response to this compound Exposure

Currently, there is no available research detailing gene expression profiling or transcriptomic analysis in any cell line or organism following exposure to this compound. Such studies would be essential to understand the compound's mechanism of action at a molecular level, including the identification of specific genes, signaling pathways, and biological processes that are modulated by the compound. This type of analysis would typically involve techniques like microarray or RNA-sequencing to compare the transcriptomes of treated versus untreated biological samples.

In Vivo Pharmacological Effects in Pre-clinical Animal Models for this compound

There are no published in vivo studies that describe the pharmacological effects of this compound in any pre-clinical animal models. Research in this area would be a critical step in evaluating the compound's potential as a therapeutic agent.

No specific animal models have been developed or utilized to investigate the biological activities of this compound. The selection and development of an appropriate animal model would depend on the compound's hypothesized therapeutic target. For instance, to assess anti-inflammatory potential, models such as carrageenan-induced paw edema in rats might be used. ijpras.com For investigating anti-cancer properties, syngeneic or xenograft tumor models in mice would be relevant. aragen.com

There is no scientific literature available that assesses the efficacy or biological impact of this compound in any disease models.

Anti-malarial Activity: While various compounds are tested for their ability to suppress parasitic growth in murine models of malaria, such as using Plasmodium berghei infection in mice, no such studies have been reported for this compound. nih.govnih.govuonbi.ac.ke

Cardioprotective Effects: Similarly, the potential cardioprotective effects of this compound have not been explored. Standard pre-clinical models for this purpose include rodent models of myocardial infarction or heart failure to assess if a compound can improve cardiac function or reduce tissue damage. nih.gov

The identification and validation of pre-clinical biomarkers are crucial for monitoring the therapeutic response and understanding the mechanism of action of a drug candidate. nih.govresearchgate.net As there have been no in vivo studies on this compound, no associated pre-clinical biomarkers have been identified or validated. Such work would follow the observation of a significant biological effect in a relevant disease model.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Ethylphenyl 2 Pyridin 2 Ylsulfanylacetamide Analogues

Design Principles for SAR Elucidation of N-(4-ethylphenyl)-2-pyridin-2-ylsulfanylacetamide Derivatives

Key design principles for elucidating the SAR of these derivatives include:

Modification of the N-phenyl Ring: The 4-ethylphenyl group is a critical area for modification. Altering the nature, size, and position of the substituent on this ring can probe the steric and electronic requirements of the target binding pocket. For instance, replacing the ethyl group with other alkyl groups of varying lengths and branching (e.g., methyl, propyl, isopropyl, tert-butyl) can determine the optimal size and shape for hydrophobic interactions. Introducing electron-donating groups (like methoxy, -OCH3) or electron-withdrawing groups (like halogens -Cl, -F, or nitro -NO2) can modulate the electronic properties of the ring, which can be crucial for interactions such as pi-pi stacking or hydrogen bonding. mdpi.com Studies on similar acetamide (B32628) structures have shown that the presence and position of substituents on an aryl ring significantly influence biological activity. nih.gov

Alterations to the Pyridine (B92270) Ring: The pyridine ring is another key site for interaction. Modifications can include introducing substituents at different positions (3', 4', 5', or 6') on the pyridine ring to explore how they affect binding affinity and selectivity. The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor, and its position is vital. Moving the nitrogen to other positions (e.g., creating a pyrimidine (B1678525) or pyrazine (B50134) analogue) would significantly alter the molecule's electronic distribution and hydrogen bonding capacity.

Bioisosteric Replacement: This principle involves substituting functional groups with other groups that have similar physicochemical properties (e.g., size, shape, electronic distribution) to improve potency or pharmacokinetic properties. For example, the amide bond could be replaced with a bioisostere to enhance metabolic stability. The pyridine ring could be substituted with other heteroaromatic rings like thiazole (B1198619) or pyrimidine to explore different interaction patterns. mdpi.com

By systematically applying these principles, researchers can build a comprehensive SAR profile, identifying the key structural features required for the desired biological effect and guiding the design of more potent and selective analogues. chemrevlett.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthesis efforts. chemrevlett.comchemrevlett.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. jchemlett.com These descriptors are calculated from the 2D or 3D structure of the molecule. For a series of this compound analogues, a wide range of descriptors would be calculated to capture the structural variations among the compounds. researchgate.net

These descriptors are generally categorized as:

Constitutional (0D/1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe atomic connectivity, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices. kg.ac.rs

Geometrical (3D): These descriptors are calculated from the 3D coordinates of the molecule and describe its size and shape in three-dimensional space. Examples include molecular volume and surface area.

Quantum Chemical (Electronic): These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and partial atomic charges. kg.ac.rs

Physicochemical: These describe properties like hydrophobicity (logP), molar refractivity (MR), and polar surface area (PSA). researchgate.net

The table below presents a selection of molecular descriptors that would be relevant for developing a QSAR model for this compound derivatives.

| Descriptor Class | Specific Descriptor Example | Information Provided |

| Constitutional | Molecular Weight (MW) | Overall size of the molecule. |

| Number of Rotatable Bonds (nRotb) | Molecular flexibility. | |

| Topological | Wiener Index (W) | Molecular branching and compactness. |

| Geometrical | Molecular Volume (Vol) | 3D space occupied by the molecule. |

| Quantum Chemical | HOMO Energy (E_HOMO) | Electron-donating ability. |

| LUMO Energy (E_LUMO) | Electron-accepting ability. | |

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Hydrophobicity of the molecule. |

| Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding potential. |

Once the descriptors are calculated for a set of analogues with known biological activities, a QSAR model is developed. The process involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov

A common technique for model development is Multiple Linear Regression (MLR), which creates a linear equation relating the biological activity to the most relevant molecular descriptors. chemrevlett.com The goal is to select a combination of descriptors that best explains the variance in the biological activity of the training set compounds. jchemlett.com

The reliability and predictive ability of the developed QSAR model must be rigorously validated. chemrevlett.com This is done using several statistical metrics:

Coefficient of Determination (R²): This value indicates how well the model fits the training set data. A value closer to 1.0 suggests a better fit. chemrevlett.com

Leave-One-Out Cross-Validation (Q² or R²cv): This is a form of internal validation where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that compound. A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation (R²pred): The model's ability to predict the activity of compounds not used in its development is tested using the external test set. A high R²pred value demonstrates the model's generalizability. chemrevlett.com

The table below summarizes the key statistical parameters used for validating a QSAR model.

| Parameter | Description | Acceptable Value |

| R² | Goodness-of-fit for the training set. | > 0.6 |

| Q² (LOO) | Internal predictive ability. | > 0.5 |

| R²pred | External predictive ability on the test set. | > 0.6 |

| RMSE | Root Mean Square Error; the deviation between predicted and actual values. | As low as possible |

A validated QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives of this compound, allowing for the in-silico screening of virtual libraries and the prioritization of candidates for synthesis and biological testing. nih.gov

Pharmacophore Modeling and Ligand-Based Design Strategies Applied to this compound

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies are employed to develop new, potentially active molecules. nih.govresearchgate.net Pharmacophore modeling is a cornerstone of this approach, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with its target and elicit a biological response. dovepress.comnih.gov

For this compound, a pharmacophore model would be generated based on its own structure and that of other known active analogues. The key chemical features, or pharmacophoric points, would be identified. These typically include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the carbonyl group and the nitrogen atom in the pyridine ring.

Hydrogen Bond Donors (HBD): The nitrogen atom of the amide group (N-H).

Aromatic Rings (AR): The 4-ethylphenyl ring and the pyridine ring.

Hydrophobic Features (HY): The ethyl group on the phenyl ring.

A hypothetical pharmacophore model for this compound would consist of a specific spatial arrangement of these features. This 3D model serves as a template or query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to possess the same biological activity. dovepress.com This approach allows for the discovery of new chemical scaffolds that are structurally different from the original lead compound but share the necessary features for biological activity. nih.gov

Conformational Analysis and Stereochemical Influences on the Biological Activity of this compound and its Analogues

The biological activity of a molecule is highly dependent on its three-dimensional shape, which allows it to fit into the binding site of its biological target. Conformational analysis and stereochemistry are therefore critical aspects of SAR studies. nih.gov

Conformational Analysis: this compound is a flexible molecule due to several rotatable single bonds, particularly within the acetamide and thioether linker. The rotation around these bonds can result in different low-energy three-dimensional arrangements, known as conformers. researchgate.netresearchgate.net Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. It is often the case that only one specific conformer, the "bioactive conformation," is responsible for the interaction with the biological target. Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to explore the conformational space of the molecule. researchgate.net Understanding the preferred conformations of active analogues can provide crucial insights for designing new derivatives that are "pre-organized" in the bioactive shape, potentially leading to higher binding affinity.

Stereochemical Influences: The parent compound, this compound, is achiral. However, modifications to its structure could introduce chiral centers. For example, adding a substituent to the carbon atom between the carbonyl group and the sulfur atom would create a stereocenter. In such cases, the molecule would exist as a pair of enantiomers (non-superimposable mirror images).

It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and metabolic fates. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. Therefore, if chiral analogues of this compound are synthesized, it is essential to separate the individual stereoisomers and test their biological activity independently. This allows for the determination of the eutomer (the more active isomer) and the distomer (the less active isomer), providing a deeper understanding of the stereochemical requirements for binding to the target. nih.gov

Advanced Research Methodologies and Techniques in N 4 Ethylphenyl 2 Pyridin 2 Ylsulfanylacetamide Studies

High-Throughput Screening (HTS) Approaches for Identifying Modulators of N-(4-ethylphenyl)-2-pyridin-2-ylsulfanylacetamide's Biological Effects

High-Throughput Screening (HTS) represents a critical first step in drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological pathway or target. wikipedia.org Should this compound be identified as having a desirable biological effect, HTS could be employed to discover other small molecules that enhance, inhibit, or otherwise modify this activity.

Two main HTS strategies could be implemented:

Biochemical Assays: These assays are performed in a cell-free system and directly measure the effect of test compounds on a purified target, such as an enzyme or receptor. acs.org If the direct molecular target of this compound were known (e.g., a specific kinase or protease), an HTS campaign could be designed to find other molecules that bind to the same target. For example, a fluorescence-based assay could measure the inhibition of the target enzyme's activity.

Cell-Based Assays: These assays, often called phenotypic screens, measure the effect of compounds on whole cells. nih.gov This approach is advantageous as it provides information in a more biologically relevant context. For instance, if this compound were found to induce apoptosis in a cancer cell line, an HTS campaign could use a reporter gene assay that produces a luminescent or fluorescent signal when the apoptosis pathway is activated to screen for compounds with similar or enhanced effects. nih.govnih.gov

The process involves preparing microtiter plates (e.g., 384- or 1536-well plates) where each well contains the biological target or cell system. wikipedia.org Automated liquid handlers then dispense compounds from a large chemical library into these wells. broadinstitute.org After an incubation period, a detector measures the assay signal, and sophisticated data analysis is used to identify statistically significant "hits." wikipedia.org

| Parameter | Biochemical Assay Example | Cell-Based Assay Example |

| Objective | Identify inhibitors of a putative enzyme target (e.g., "Enzyme X") | Identify compounds that mimic the pro-apoptotic effect of the primary compound |

| Assay Type | FRET (Förster Resonance Energy Transfer) based enzymatic assay | Caspase-3/7 activity assay (luminescence) in a cancer cell line |

| Compound Library | 100,000 diverse small molecules | 100,000 diverse small molecules |

| Primary Compound | This compound used as a positive control | This compound used as a positive control |

| Hit Criteria | >50% inhibition of Enzyme X activity | >3-fold increase in luminescence signal over baseline |

| Outcome | Identification of novel chemical scaffolds that directly interact with the target | Discovery of compounds that induce apoptosis, potentially through various mechanisms |

Biophysical Characterization Techniques for Studying Macromolecular Interactions of this compound

Once a compound's biological activity is established, it is crucial to understand its direct interactions with macromolecular targets like proteins or nucleic acids. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnih.gov It is considered the gold standard for thermodynamic characterization because it can determine the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) from a single experiment. whiterose.ac.uk

In a hypothetical experiment to study the interaction of this compound with its target protein, the purified protein would be placed in the ITC sample cell. malvernpanalytical.com The compound, acting as the ligand, would be loaded into a titration syringe and injected in small, precise aliquots into the protein solution. iaanalysis.com The instrument measures the minute temperature differences between the sample cell and a reference cell, generating a thermogram that can be analyzed to derive the key thermodynamic parameters. researchgate.net

| Parameter | Hypothetical Value | Interpretation |

| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio between the compound and its target protein. |

| Dissociation Constant (KD) | 500 nM | Represents a moderately high binding affinity. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | The negative value indicates the binding is an exothermic process, driven by favorable interactions like hydrogen bonds. |

| Entropy Change (TΔS) | +2.5 kcal/mol | The positive value suggests an increase in disorder upon binding, likely due to the displacement of water molecules from the binding site. |

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.comportlandpress.com It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the binding affinity (KD) can be calculated (KD = kd/ka). nih.gov

To study this compound, its target protein would typically be immobilized on the surface of a sensor chip. nih.gov A solution containing the compound (the analyte) is then flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument and plotted as a sensorgram—a graph of response units versus time. springernature.com By testing a range of analyte concentrations, detailed kinetic information can be extracted. reichertspr.com

| Analyte Concentration | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (nM) |

| 100 nM | 1.2 x 105 | 6.0 x 10-2 | 500 |

| 250 nM | 1.2 x 105 | 6.0 x 10-2 | 500 |

| 500 nM | 1.2 x 105 | 6.0 x 10-2 | 500 |

| 1000 nM | 1.2 x 105 | 6.0 x 10-2 | 500 |

| Global Fit | 1.2 x 105 | 6.0 x 10-2 | 500 |

NMR spectroscopy is a versatile and powerful technique that provides information on binding interactions at atomic resolution. osti.govresearchgate.net It can identify the specific amino acid residues of a protein that are involved in binding a small molecule ligand. A common method is Chemical Shift Perturbation (CSP) or chemical shift mapping. researchgate.net

In this experiment, a series of 1H-15N HSQC spectra of an isotopically labeled protein are recorded, both in the absence and presence of increasing concentrations of this compound. acs.org Upon binding, the chemical environment of amino acid residues in the binding pocket changes, causing their corresponding peaks in the HSQC spectrum to shift. nih.gov By mapping these shifts onto the protein's structure, the binding site can be precisely identified. researchgate.net

To fully understand the molecular basis of an interaction, a high-resolution 3D structure of the compound bound to its target is invaluable. nih.gov

X-ray Crystallography has long been the primary method for determining the atomic structure of protein-ligand complexes. nih.govwikipedia.org The technique requires growing a high-quality crystal of the protein-compound complex. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. nih.gov A successfully solved structure would reveal the precise orientation of this compound within the binding pocket and detail the specific hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex. nih.govfrontiersin.orgspringernature.com

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large protein complexes or membrane proteins that are difficult to crystallize. nih.govthermofisher.com In cryo-EM, a solution of the protein-ligand complex is flash-frozen, and thousands of images of individual particles are taken with an electron microscope. nih.gov These images are then computationally combined to reconstruct a 3D density map. acs.org Recent advances have pushed the resolution of cryo-EM to a level where it can be used to visualize the binding of small molecules, making it a powerful tool for structure-based drug design. nih.govbbk.ac.uk

Proteomics and Metabolomics Approaches to Uncover Global Biological Responses to this compound

While biophysical techniques focus on direct target interactions, "omics" technologies provide a global, unbiased view of the cellular response to a compound.

Proteomics: Chemical proteomics can be used for target deconvolution—the process of identifying the molecular target(s) of a compound discovered in a phenotypic screen. nih.gov Techniques like affinity purification coupled with mass spectrometry (AP-MS) could be used. Here, a modified version of this compound is immobilized on a bead and used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.gov Another approach is the Cellular Thermal Shift Assay (CETSA), which identifies targets based on the principle that a ligand binding to a protein stabilizes it against heat-induced denaturation. nih.gov

Metabolomics: This field involves the large-scale study of small molecules (metabolites) within a biological system. uconn.edu By comparing the metabolic profiles of cells treated with this compound to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. nih.govresearchgate.net For example, using mass spectrometry-based techniques, one might observe a significant change in lipid metabolites or amino acids, providing clues about the compound's mechanism of action and potential off-target effects. researchgate.netnih.gov This provides a functional readout of the compound's impact on cellular biochemistry. nih.gov

Chemoinformatics and Data Mining for this compound Related Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific chemoinformatics and data mining studies focused exclusively on this compound. While the broader class of pyridine (B92270) and acetamide (B32628) derivatives has been subject to computational analysis in various drug discovery and materials science contexts, dedicated research employing these advanced methodologies for this particular compound is not publicly available.

Chemoinformatics and data mining are powerful tools in modern chemical and biological research. They are typically used to analyze large datasets of chemical structures and their associated properties to identify patterns, build predictive models, and guide experimental research. Methodologies that would be applicable to the study of this compound include:

Quantitative Structure-Activity Relationship (QSAR): This technique would involve compiling a dataset of compounds structurally related to this compound, along with their measured biological activities. Statistical models would then be developed to correlate specific structural features with activity, enabling the prediction of the potency of new, unsynthesized analogs.

Molecular Docking and Virtual Screening: These methods could be used to predict the binding affinity and orientation of this compound within the active site of a biological target. Large libraries of compounds could be virtually screened to identify molecules with similar predicted binding properties.

Chemical Database Mining: This would involve searching large chemical databases (such as PubChem, ChEMBL, or Scopus) to identify research in which this compound has been included, potentially as part of a larger screening library. This could uncover previously unhighlighted biological activities or properties.

The absence of such studies for this compound suggests that it has not been a primary focus of large-scale screening or computational chemistry efforts to date. Future research in this area would be highly valuable for elucidating the compound's potential applications and mechanism of action.

Table of Potential Chemoinformatic Analyses for this compound:

| Chemoinformatics/Data Mining Technique | Potential Research Application for this compound | Data Requirements |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity (e.g., enzyme inhibition, receptor binding) based on molecular structure. | A dataset of structurally similar compounds with experimentally determined activities. |

| Molecular Docking | Investigation of potential binding modes and interactions with specific protein targets. | High-resolution 3D structure of the target protein. |

| Virtual Screening | Identification of other molecules with similar predicted binding properties from large compound libraries. | A validated docking protocol for a specific biological target. |

| Pharmacophore Modeling | Identification of the key chemical features responsible for a specific biological activity. | A set of active compounds with a known mechanism of action. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | The 2D structure of the compound. |

It is important to note that the successful application of these techniques is contingent on the availability of relevant experimental data to build and validate the computational models.

Future Perspectives and Identification of Research Gaps for N 4 Ethylphenyl 2 Pyridin 2 Ylsulfanylacetamide

Unexplored Biological Targets and Mechanistic Pathways for N-(4-ethylphenyl)-2-pyridin-2-ylsulfanylacetamide

While initial studies have identified this compound as an agonist for specific olfactory receptors, its full biological activity profile remains largely uncharted. The structural motifs present in the molecule, including the pyridine (B92270) ring, thioether linkage, and N-aryl acetamide (B32628) group, are common in a wide range of bioactive compounds, suggesting the potential for interactions with multiple biological targets.

Future Research Directions:

Broad-Spectrum Kinase Profiling: The acetamide and aromatic functionalities suggest that the compound could be screened against a broad panel of human kinases, many of which are critical targets in oncology and inflammatory diseases.

G-Protein Coupled Receptor (GPCR) Screening: Beyond olfactory receptors, a vast number of GPCRs mediate diverse physiological processes. Comprehensive screening against a library of non-olfactory GPCRs could uncover novel signaling pathways modulated by this compound.

Epigenetic Target Investigation: The role of small molecules in modifying epigenetic pathways is a burgeoning field of research. Future studies could explore whether this compound or its derivatives can influence the activity of key epigenetic enzymes such as histone deacetylases (HDACs) or methyltransferases.

Chemical Proteomics for Target Deconvolution: A significant research gap is the unbiased identification of protein binding partners in a cellular context. mdpi.com Chemical proteomics approaches, which utilize the compound as a molecular bait to capture interacting proteins from cell lysates, can provide a comprehensive map of its direct and indirect targets. scitechnol.comnih.govpatsnap.com This can help elucidate its mechanism of action and identify potential off-target effects. scitechnol.com

| Potential Target Class | Rationale for Investigation | Suggested Research Approach |

| Protein Kinases | Structural motifs are present in known kinase inhibitors. | High-throughput enzymatic screening against a diverse kinase panel. |

| Non-olfactory GPCRs | GPCRs are a major class of drug targets. | Cell-based reporter assays for GPCR activation or inhibition. |

| Epigenetic Modifiers | Small molecules can influence chromatin structure and gene expression. | In vitro assays with recombinant histone-modifying enzymes. |

| Ion Channels | Pyridine-containing compounds are known to modulate ion channel activity. | Electrophysiological studies (e.g., patch-clamp) on various ion channels. |

Opportunities for Novel Synthetic Methodologies in this compound Derivatives

The generation of a library of derivatives is crucial for establishing structure-activity relationships (SAR) and optimizing the compound's properties. While traditional methods for amide and thioether formation are established, there is considerable scope for employing novel, more efficient, and sustainable synthetic strategies.

Future Research Directions:

Green Chemistry Approaches: Future syntheses could focus on environmentally benign methods, such as solvent-free reactions or the use of greener catalysts, to reduce waste and improve the sustainability of derivative production. researchgate.netchemistryviews.org For instance, boric acid has been used as a catalyst for amide synthesis from carboxylic acids and urea (B33335) in a solvent-free procedure. researchgate.net

Biocatalysis: The use of enzymes, such as acyltransferases, for amide bond formation offers high selectivity and mild reaction conditions, which can be particularly advantageous for complex molecules. researchgate.net Thioester-mediated biocatalytic synthesis presents an innovative route for creating amides. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety compared to batch processing. Developing a flow-based synthesis for this compound derivatives would enable rapid library generation for screening.

Advanced Catalytic Systems: Exploring novel metal-catalyzed cross-coupling reactions could open new avenues for derivatization. For example, copper(I)-mediated regioselective synthesis has been reported for N-aryl acetamides, which could be adapted for this compound's scaffold. wesleyan.edu Similarly, palladium-catalyzed methods are being developed for sustainable amide synthesis. whiterose.ac.uk

Integration of Multi-Omics Data to Formulate a Holistic Understanding of this compound Activity

To move beyond a single target-pathway view, a systems-level understanding of the compound's impact is necessary. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the cellular response to the compound. nih.govnih.govpharmafeatures.com

Future Research Directions:

Transcriptomic Analysis: RNA sequencing (RNA-Seq) of cells treated with the compound can reveal global changes in gene expression, identifying pathways that are up- or down-regulated and providing clues about its mechanism of action.

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can quantify changes in the proteome upon compound treatment. nih.gov This can validate transcriptomic findings and uncover post-transcriptional effects. scitechnol.commetwarebio.com

Metabolomic Profiling: Analyzing the cellular metabolome can reveal how the compound affects metabolic pathways. danaher.com High-resolution mass spectrometry is a key tool for identifying and profiling these metabolic changes. nih.govsemanticscholar.orgijpras.comresearchgate.net

Single-Cell Multi-Omics: A frontier in drug research is the application of single-cell multi-omics, which can dissect the heterogeneous responses of individual cells within a population to a drug, uncovering rare cell subpopulations that may be responsible for efficacy or resistance. frontiersin.org

Development of Advanced In Vitro and Ex Vivo Models for Enhanced Pre-clinical Research

A significant gap in preclinical research is the often-poor translation of findings from traditional 2D cell cultures to in vivo systems. The development and use of more physiologically relevant models are critical for accurately predicting a compound's efficacy and potential toxicity.

Future Research Directions:

3D Organoid Cultures: Patient-derived or stem cell-derived organoids, which are three-dimensional structures that mimic the architecture and cellular complexity of human organs, offer a superior model for testing compound activity. manchester.ac.ukdrugtargetreview.comstemcell.com Establishing organoid models relevant to the compound's potential therapeutic area (e.g., tumor organoids) would be a major step forward. danaher.commdpi.com

Organ-on-a-Chip (OOC) Technology: These microfluidic devices simulate the functions and physiological responses of human organs, allowing for the study of pharmacokinetics and pharmacodynamics in a human-relevant context. patsnap.comnih.govnih.govwikipedia.orgcambridgenetwork.co.uk An OOC system could be used to model the absorption, metabolism, and effect of this compound.

Co-culture Systems: Developing in vitro models that include multiple cell types (e.g., cancer cells and immune cells) can better replicate the complex microenvironment of a tissue and provide more insightful data on the compound's effects.

Synergistic Effects and Combinatorial Research Strategies Involving this compound

Many complex diseases, such as cancer, are treated with combination therapies to enhance efficacy and overcome resistance. A significant research gap exists in understanding how this compound might interact with other therapeutic agents.

Future Research Directions:

High-Throughput Combination Screening: Screening the compound in combination with a library of known drugs against relevant cell lines can identify synergistic, additive, or antagonistic interactions. This can be facilitated by automated liquid handling and high-throughput data analysis. azolifesciences.com

Mechanism-Based Combinations: Based on the identified biological targets and pathways (from omics and proteomics studies), rational combinations can be designed. For example, if the compound is found to inhibit a specific signaling pathway, it could be combined with a drug that targets a parallel or downstream pathway.

Resistance Breaking Potential: In disease models where resistance to a standard-of-care drug is observed, studies could investigate whether co-administration of this compound can re-sensitize the cells to the original therapy.

Methodological Innovations in the Study and Analysis of this compound

Advancements in analytical and screening technologies provide new opportunities to study the compound with greater precision, throughput, and depth.

Future Research Directions:

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | Reflux (~80°C) | |

| Catalyst/Base | K₂CO₃ | |

| Reaction Time | 12–24 hours | |

| Yield Optimization | Excess thiol (1.2–1.5 equivalents) |

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:

A multi-spectroscopic approach is essential:

- 1H/13C NMR : Identify protons (e.g., ethylphenyl CH₃ at δ ~1.2 ppm, pyridyl protons at δ 7.0–8.5 ppm) and carbons (amide carbonyl at ~170 ppm) .

- IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and S–C stretching (~650 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (MW = 288.37 g/mol for C₁₄H₁₆N₄OS) .

Q. Table 2: Key Spectral Peaks

| Technique | Functional Group | Signal/Peak |

|---|---|---|

| 1H NMR | Ethyl CH₃ | δ 1.2–1.4 (triplet) |

| 13C NMR | Pyridyl C | δ 120–150 ppm |

| IR | Amide C=O | ~1650 cm⁻¹ |

Advanced: How is X-ray crystallography with SHELX software used to resolve its crystal structure?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs provides atomic-level resolution:

Data Collection : Use a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .

Structure Solution : SHELXS-97 for phase problem resolution via direct methods .

Refinement : SHELXL-2016 for least-squares refinement (anisotropic displacement parameters, H-atom riding model) .

Q. Table 3: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Monoclinic, P2₁/c | |

| Unit Cell (Å) | a = 5.1924, b = 15.423 | |

| Resolution (Å) | 0.70–0.84 | |

| R Factor | 0.048 |

Advanced: How can structure-activity relationships (SAR) guide its pharmacological evaluation?

Methodological Answer:

SAR studies focus on functional group modulation:

- Sulfanyl Group : Critical for enzyme inhibition (e.g., kinase targets); replace with Se or O to assess activity loss .

- Pyridyl Moiety : Modify substituents (e.g., fluoro, methyl) to enhance binding affinity .

- In Silico Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., COX-2, EGFR) .

Q. Experimental Workflow :

Synthesize derivatives with systematic substitutions.

Test in vitro (e.g., MTT assay for cytotoxicity).

Validate targets via enzyme inhibition assays .

Advanced: How are data contradictions resolved during crystallographic refinement?

Methodological Answer:

Common issues include twinning, low resolution, or disorder:

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions .

- Disordered Atoms : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters .

- Validation Tools : Cross-check with PLATON (ADPs, Hirshfeld surfaces) and CIF validation reports .

Case Study : For low-resolution data (<1.0 Å), refine isotropically and validate against spectroscopic data to resolve ambiguities .

Advanced: What methodologies assess its stability under varying physicochemical conditions?

Methodological Answer:

Q. Table 4: Stability Study Design

| Condition | Method | Endpoint |

|---|---|---|

| Oxidative Stress | H₂O₂ exposure | % Recovery via HPLC |

| Hydrolytic Degradation | pH 7.4 buffer, 70°C | Half-life calculation |

Advanced: How do computational methods predict its reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* basis set) for sulfanyl-acetamide reactions .

- Electrostatic Potential Maps : Identify electrophilic centers (e.g., sulfur in thioether) prone to oxidation .

- Kinetic Studies : Monitor reaction rates under varying temperatures to derive Arrhenius parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.